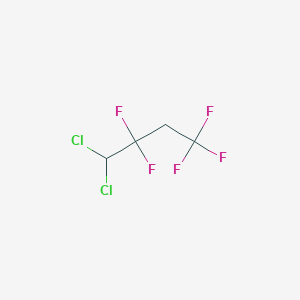
4,4-Dichloro-1,1,1,3,3-pentafluorobutane
説明
4,4-Dichloro-1,1,1,3,3-pentafluorobutane is a useful research compound. Its molecular formula is C4H3Cl2F5 and its molecular weight is 216.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,4-Dichloro-1,1,1,3,3-pentafluorobutane (also known as HCFC-244bb) is a fluorinated compound with significant applications in various industrial sectors, particularly in refrigeration and as a solvent. Understanding its biological activity is crucial for assessing its safety and environmental impact.
The compound's structure features multiple fluorine atoms which contribute to its unique chemical behavior. The presence of chlorine atoms further modifies its reactivity and potential biological interactions.
Biological Activity Overview
Research on this compound has primarily focused on its toxicity and ecological effects. The biological activity can be categorized into several areas:
- Toxicity Studies : Toxicological assessments have indicated that exposure to high concentrations may lead to adverse health effects. For example, studies have shown that inhalation exposure at levels around 20,000 ppm resulted in reduced weight gain and elevated cholesterol levels in animal models .
- Genotoxicity : In vitro studies have produced mixed results regarding genotoxicity. While some assays indicated potential mutagenic effects, in vivo studies did not demonstrate significant genotoxicity under similar exposure conditions .
- Reproductive and Developmental Toxicity : Research indicates a no-observed-effect level (NOEL) for reproductive toxicity at 8,000 ppm during inhalation studies in rats. However, higher concentrations led to observable maternal toxicity and developmental issues in offspring .
Case Studies
Several case studies provide insight into the biological implications of this compound:
- Inhalation Toxicity Study : A two-generation study involving rats exposed to various concentrations revealed that while low concentrations were tolerated well, higher concentrations resulted in reduced litter sizes and developmental delays .
- Human Exposure Assessment : Controlled exposure studies on human subjects showed no immediate adverse effects at concentrations up to 1,000 ppm. However, prolonged exposure at higher levels raised concerns about respiratory irritation and metabolic changes .
Data Table: Summary of Toxicological Findings
The biological activity of this compound is influenced by its chemical structure. The fluorinated carbon backbone contributes to its stability and resistance to degradation. The chlorine substituents may interact with biological systems through various mechanisms:
- Metabolic Pathways : The compound's metabolism may involve oxidative pathways leading to the formation of reactive intermediates that can interact with cellular macromolecules.
- Cellular Interactions : Studies suggest potential interactions with cellular receptors or enzymes that could alter normal physiological functions.
Environmental Considerations
The environmental impact of this compound is also a concern due to its persistence and potential bioaccumulation. Regulatory assessments are ongoing to evaluate its long-term ecological effects.
特性
IUPAC Name |
4,4-dichloro-1,1,1,3,3-pentafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2F5/c5-2(6)3(7,8)1-4(9,10)11/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKQXWMMSDACQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)Cl)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663081 | |
| Record name | 4,4-Dichloro-1,1,1,3,3-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70566-51-7 | |
| Record name | 4,4-Dichloro-1,1,1,3,3-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















